2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. This compound is known for its unique structure, which includes a dioxaborolane ring and a dioxolane ring. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a vinylboronic acid pinacol ester with a dioxolane derivative. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is a biaryl compound .
Scientific Research Applications
2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with a palladium catalyst. This complex facilitates the formation of carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
Uniqueness
2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a dioxaborolane ring and a dioxolane ring in its structure. This dual-ring system provides enhanced stability and reactivity, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H23BO4 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
2-[2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO4/c1-11(2)12(3,4)18-14(17-11)8-7-10-9-15-13(5,6)16-10/h7-8,10H,9H2,1-6H3/t10-/m0/s1 |
InChI Key |
AJGOHCYZSYGWEN-JTQLQIEISA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C[C@H]2COC(O2)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2COC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.